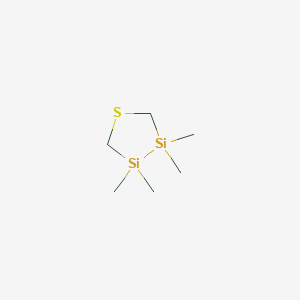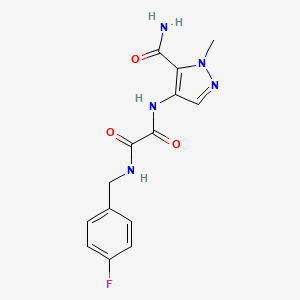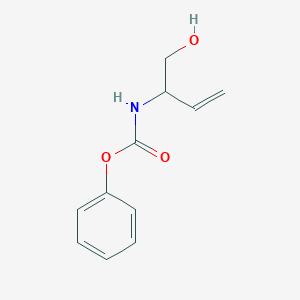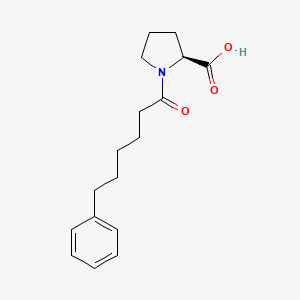![molecular formula C17H18O B12620545 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene CAS No. 918134-68-6](/img/structure/B12620545.png)
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a methyl group and an ether linkage to a phenylbutenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-2-hydroxybenzene with 4-phenylbut-2-en-1-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the phenylbutenyl group to a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common for introducing substituents onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but with a triple bond.
1-Methyl-4-(2-methylbut-3-en-2-ylsulfonyl)benzene: Contains a sulfonyl group instead of an ether linkage.
1-Methyl-2-(4-phenylbut-2-enoxy)benzene: Similar structure with slight variations in the substituents.
Uniqueness
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene is unique due to its specific ether linkage and the presence of both a methyl group and a phenylbutenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
918134-68-6 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-methyl-2-(4-phenylbut-2-enoxy)benzene |
InChI |
InChI=1S/C17H18O/c1-15-9-5-6-13-17(15)18-14-8-7-12-16-10-3-2-4-11-16/h2-11,13H,12,14H2,1H3 |
Clé InChI |
ACCVERMBHONMMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC=CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B12620490.png)

![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)



![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)

![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
